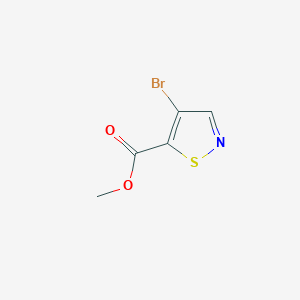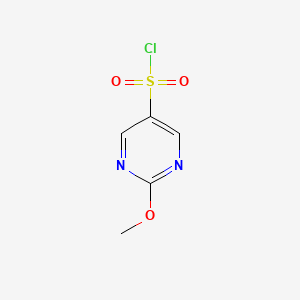
2-Methoxypyrimidine-5-sulfonyl chloride
Descripción general
Descripción
2-Methoxypyrimidine-5-sulfonyl chloride is a useful research compound. Its molecular formula is C5H5ClN2O3S and its molecular weight is 208.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer and Antituberculosis Activity : Sulfonamides derived from 4-methoxyacetophenone show promising anticancer and antituberculosis activity. These compounds, synthesized through N-sulfonation reaction with sulfonyl chloride derivatives, have been screened against various human cancer cell lines and Mycobacterium tuberculosis, demonstrating significant activity in both domains (Castaño et al., 2019).
Synthesis of Heterocyclic Compounds : Research has explored the condensation of 2-Methoxypyrimidine derivatives with different sulfonyl chlorides, leading to the formation of various by-products with potential applications in chemical synthesis (Okui et al., 1972).
Development of Antimicrobial Agents : A new class of thiazolopyrimidine-based sulfonamides synthesized from 2-methoxy benzoic acid has shown potential in combating microbial infections. These compounds, prepared through a multi-step reaction involving chlorosulfonation and condensation, have been evaluated for their antimicrobial activity (Patel, Purohit, & Rajani, 2014).
Synthesis of Disubstituted Pyridines : 2-Methoxypyrimidine derivatives have been used as precursors for the synthesis of disubstituted pyridines, which are important compounds in various chemical and pharmaceutical applications (Bakke et al., 2001).
Treatment of Anticancer Drug Wastewater : Electrochemical treatment of wastewater containing 5-Fluoro-2-Methoxypyrimidine using a tubular porous electrode electrocatalytic reactor has been explored. This process demonstrates efficient degradation of the compound, highlighting its potential in environmental applications (Zhang et al., 2016).
Synthesis of Sulfonyl Esters and Their Anticancer Activity : Synthesis of sulfonyl esters from sulfonyl chlorides and their evaluation for in vitro cytotoxic activities against various cancer cell lines have been studied. These compounds show promising anticancer activities (Muškinja et al., 2019).
Solid-Liquid Equilibrium Studies : The solubilities of various 2-Methoxypyrimidine derivatives in different solvents have been determined, providing crucial data for chemical process development (Liu et al., 2010).
Fluorescent Sensor Development : The synthesis of fluorescent sensors for metal ions detection, where sulfonamides like dansyl sulfonyl chloride react with amino groups to form stable adducts, is another significant application. These sensors can selectively detect toxic metals like antimony and thallium (Qureshi et al., 2019).
Solid-Phase Synthesis of Heterocyclic Compounds : Polymer-supported sulfonyl chloride is used in the solid-phase synthesis of disubstituted oxazolidinones, indicating its application in the development of new drug compounds (Holte, Thijs, & Zwanenburg, 1998).
Process Optimization in Pharmaceutical Synthesis : Optimizing reaction conditions in the synthesis of pharmaceutical intermediates like Methyl 2-methoxy-5-aminosulfonyl benzoate, derived from 2-Methoxypyrimidine-5-sulfonyl chloride, has been explored to improve yields (Xu, Guo, Li, & Liu, 2018).
Propiedades
IUPAC Name |
2-methoxypyrimidine-5-sulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O3S/c1-11-5-7-2-4(3-8-5)12(6,9)10/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPSVRMUAEMFSAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=N1)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B7965166.png)
![tert-Butyl 2-oxo-1,3,7-triazaspiro[4.5]decane-7-carboxylate](/img/structure/B7965168.png)
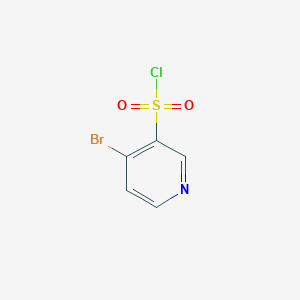
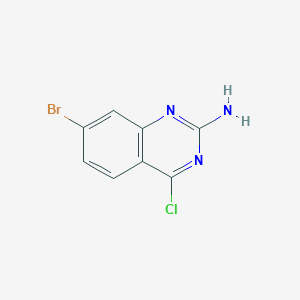

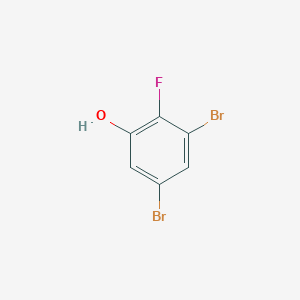

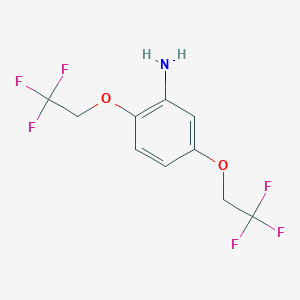
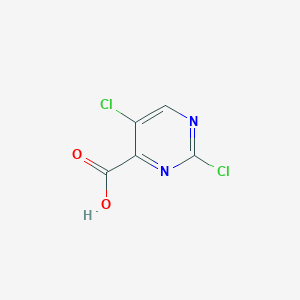

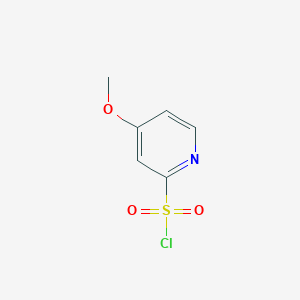
![6-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B7965251.png)
